(Z)-4-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is an organic compound characterized by the presence of a fluorine atom, a benzamide group, and a benzo[d]thiazole moiety
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring structure have been reported to exhibit anti-inflammatory properties . They are known to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Mode of Action
The compound likely interacts with its targets, the COX enzymes, to suppress their activity . This inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid pathway. By inhibiting COX enzymes, it prevents the formation of prostaglandins from arachidonic acid . This disruption can lead to a decrease in inflammation and pain, which are typically mediated by these prostaglandins.
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain . This makes the compound potentially useful in the treatment of conditions characterized by inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Benzamide Group: The benzamide group is formed by reacting the benzo[d]thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the benzamide group, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]thiazole moiety.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted derivatives where the fluorine atom is replaced by other nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with various biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its structure suggests it could interact with specific biological pathways, making it a candidate for the treatment of diseases such as cancer or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
(Z)-4-fluoro-N-(benzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the methyl group on the benzo[d]thiazole moiety.
(Z)-4-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Has a chlorine atom instead of a fluorine atom.
(Z)-4-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide: Has an acetamide group instead of a benzamide group.
Uniqueness
(Z)-4-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the presence of both a fluorine atom and a methyl group on the benzo[d]thiazole moiety. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-fluoro-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c1-18-12-4-2-3-5-13(12)20-15(18)17-14(19)10-6-8-11(16)9-7-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNCYXVXDIZEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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